molecular formula C10H19BrO2 B13949139 1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl- CAS No. 57101-35-6

1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl-

Cat. No.: B13949139
CAS No.: 57101-35-6
M. Wt: 251.16 g/mol
InChI Key: JPKIMMYMTNVPGV-UHFFFAOYSA-N
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Description

1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl- is a halogenated heterocyclic compound with the molecular formula C10H19BrO2 This compound is characterized by the presence of a bromobutyl group attached to the 1,3-dioxane ring, which is further substituted with two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl- typically involves the reaction of 1,3-dioxane with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the bromobutyl group onto the dioxane ring. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of 1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromobutyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction of the bromobutyl group can yield the corresponding butyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include corresponding oxides or ketones.

    Reduction Reactions: Products include butyl derivatives.

Scientific Research Applications

1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The bromobutyl group can undergo nucleophilic substitution reactions, leading to the formation of various bioactive derivatives. These derivatives can interact with cellular components, such as enzymes and receptors, to exert their effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorobutyl)-1,3-dioxolane
  • 2-(3-Chloropropyl)-2-methyl-1,3-dioxolane
  • 2-(2-Bromoethyl)-1,3-dioxane
  • 2-Bromomethyl-1,3-dioxolane

Uniqueness

1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl- is unique due to its specific substitution pattern and the presence of the bromobutyl group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(4-bromobutyl)-5,5-dimethyl-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO2/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKIMMYMTNVPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCBr)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205719
Record name 1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57101-35-6
Record name 1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057101356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 2-(4-bromobutyl)-5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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